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molecular formula C20H5F15OSi B8370759 Ethoxy[tris(pentafluorophenyl)]silane CAS No. 20160-43-4

Ethoxy[tris(pentafluorophenyl)]silane

Cat. No. B8370759
M. Wt: 574.3 g/mol
InChI Key: JVSGDHPNQABGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098346B2

Procedure details

88.54 g (0.200 mol) of di(pentafluorophenyl)chloroethoxysilane in Et2O is slowly added to solution of C6F5—Li (0.200 mol, 34.80 g, prepared in situ) in Et2O at −78° C. The solution is stirred for over night allowing it to warm up to room temperature. Formed clear solution is filtered and evaporated to dryness to result tri(pentafluorophenyl)ethoxysilane, (C6F5)3SiOEt.
Name
di(pentafluorophenyl)chloroethoxysilane
Quantity
88.54 g
Type
reactant
Reaction Step One
Name
C6F5—Li
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([SiH:8]([C:13]2[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=2[F:23])[O:9][CH2:10][CH2:11]Cl)=[C:6]([F:24])[C:5]([F:25])=[C:4]([F:26])[C:3]=1[F:27].[C:28]1([Li])[C:37]([F:38])=[C:35]([F:36])[C:33]([F:34])=[C:31]([F:32])[C:29]=1[F:30]>CCOCC>[F:38][C:37]1[C:28]([C:11]([C:13]2[C:14]([F:23])=[C:15]([F:22])[C:16]([F:21])=[C:17]([F:20])[C:18]=2[F:19])([C:28]2[C:37]([F:38])=[C:35]([F:36])[C:33]([F:34])=[C:31]([F:32])[C:29]=2[F:30])[CH2:10][O:9][SiH3:8])=[C:29]([F:30])[C:31]([F:32])=[C:33]([F:34])[C:35]=1[F:36].[Si:8]([O:9][CH2:10][CH3:11])([C:28]1[C:29]([F:30])=[C:31]([F:32])[C:33]([F:34])=[C:35]([F:36])[C:37]=1[F:38])([C:13]1[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[F:23])[C:7]1[C:6]([F:24])=[C:5]([F:25])[C:4]([F:26])=[C:3]([F:27])[C:2]=1[F:1]

Inputs

Step One
Name
di(pentafluorophenyl)chloroethoxysilane
Quantity
88.54 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[SiH](OCCCl)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Name
C6F5—Li
Quantity
34.8 g
Type
reactant
Smiles
C1(=C(F)C(F)=C(F)C(F)=C1F)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Formed clear solution
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1C(CO[SiH3])(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Name
Type
product
Smiles
[Si](C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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